molecular formula C26H24N4O4S B11150498 {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B11150498
M. Wt: 488.6 g/mol
InChI Key: ONSQESSSBJAXAI-UHFFFAOYSA-N
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Description

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a combination of piperazine, pyridine, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield phenol derivatives, while reduction of the quinoline moiety would produce dihydroquinoline derivatives.

Scientific Research Applications

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The piperazine and quinoline moieties are particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is unique due to the presence of both pyridine and quinoline moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific binding interactions and reactivity profiles.

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O4S/c1-34-19-9-11-20(12-10-19)35(32,33)30-16-14-29(15-17-30)26(31)22-18-25(24-8-4-5-13-27-24)28-23-7-3-2-6-21(22)23/h2-13,18H,14-17H2,1H3

InChI Key

ONSQESSSBJAXAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

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